5-氧代-5-(4-戊氧基苯基)戊酸

货号 B1373301

CAS 编号:

898791-97-4

分子量: 278.34 g/mol

InChI 键: HNWFSDWVSFUZRX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

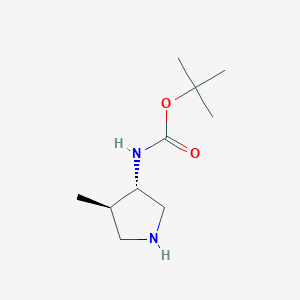

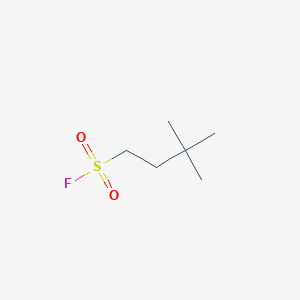

5-Oxo-5-(4-pentyloxyphenyl)valeric acid is a chemical compound with the molecular formula C16H22O4 . It is a derivative of 5-Oxo-5-phenylvaleric acid .

Molecular Structure Analysis

The molecular structure of 5-Oxo-5-(4-pentyloxyphenyl)valeric acid consists of a pentanoic acid chain with a ketone group at the 5th carbon. Attached to this ketone is a phenyl ring substituted with a pentyloxy group at the 4th position .科学研究应用

Synthesis and Derivatives

- Synthesis of 14C‐labelled Derivatives: 5-Hydroxy-4-keto valeric acid, a related compound, has been synthesized from amino levulinic acid. This synthesis involves Grignard reactions and oxidation processes, highlighting its potential in creating labelled compounds for research purposes (Tschesche & Wirth, 1981).

Metabolism and Biodegradation

- Catabolism by Rat Intestinal Microbiota: A study on the catabolism of catechins by rat intestinal microbiota identified various metabolites, including 4-oxo-5-(3-hydorxyphenyl)valeric acid. This research contributes to understanding the metabolic pathways and potential biodegradation processes of related valeric acid compounds (Takagaki & Nanjo, 2013).

Polymer Production

- Polymer Production with Pseudomonas Oleovorans: Research involving Pseudomonas oleovorans demonstrated the production of poly-3-hydroxy-5-(4'-tolyl)valerate from 5-(4'-tolyl)valeric acid. This indicates the utility of such compounds in the production of crystalline aromatic-containing bacterial polyhydroxyalkanoate (PHA), a type of biodegradable plastic (Curley et al., 1996).

Chemical Synthesis and Applications

- Role in Metal Mediated Oxidation: The role of valeric acid, a structurally related compound, in metal-mediated oxidation processes has been studied. This research is significant for understanding the chemical significance and applications in producing industrial compounds like plasticizers and lubricants (Ghosh et al., 2015).

- Solid-Phase Peptide Synthesis: The use of 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid in solid-phase peptide synthesis demonstrates the potential of valeric acid derivatives in the synthesis of protected peptide segments, crucial for biochemical research and pharmaceutical applications (Albericio & Bárány, 1991).

属性

IUPAC Name |

5-oxo-5-(4-pentoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFSDWVSFUZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645449 |

Source

|

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-(4-pentyloxyphenyl)valeric acid | |

CAS RN |

898791-97-4 |

Source

|

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

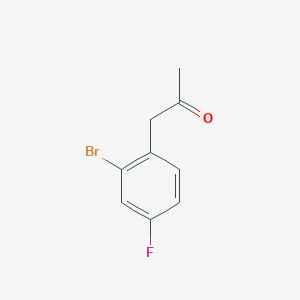

1-(2-Bromo-4-fluorophenyl)propan-2-one

1250021-16-9

(R)-4-Boc-1-Cbz-2-methyl-piperazine

1163793-25-6

![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)

![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)

![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)